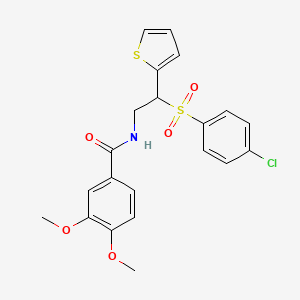
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide” is a chemical compound with the linear formula C19H13FN2O2S . It is part of a class of compounds known as benzofurans, which contain a benzene ring fused to a furan ring . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzofuran ring, a tetrazol ring, and a fluorophenyl group . The compound has a molecular weight of 352.39 .Scientific Research Applications
Disposition and Metabolism
A study by Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a similar structural motif, highlighting the pharmacokinetic properties crucial for the development of therapeutics targeting insomnia. The study provided insights into the drug's metabolism, identifying principal metabolites and elucidating its elimination pathway, which is primarily fecal, with a notable half-life indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).
Antimicrobial Screening
Idrees et al. (2020) synthesized and characterized a series of compounds integrating benzofuran with other moieties, including pyrazole, and assessed their antimicrobial activity. This work contributes to the development of new antimicrobials with potential applications in treating infections caused by pathogenic bacteria (Idrees et al., 2020).
Role in Compulsive Food Consumption
Research by Piccoli et al. (2012) on SB-649868 also explored its effect on compulsive food consumption, illustrating the compound's potential in addressing eating disorders. By demonstrating selective reduction in binge eating without affecting standard food intake at non-sedative doses, this study opens avenues for pharmacological interventions in compulsive eating behaviors (Piccoli et al., 2012).
Structural and Biological Activities
Another avenue of research involved synthesizing and evaluating novel series of derivatives for their antitumor activities and molecular docking as thymidylate synthase inhibitors, showcasing the therapeutic potential of benzofuran-based compounds in oncology (El-Zahar et al., 2011).
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-12-5-7-13(8-6-12)23-16(20-21-22-23)10-19-17(24)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPCPMMGIYRIRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

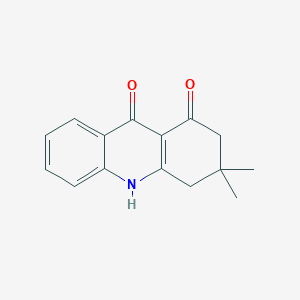


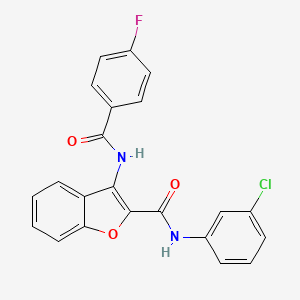
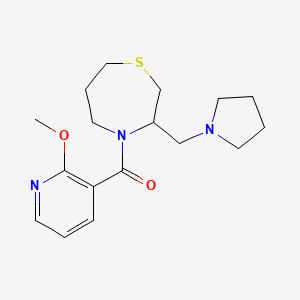
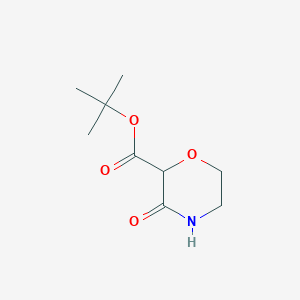
![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)
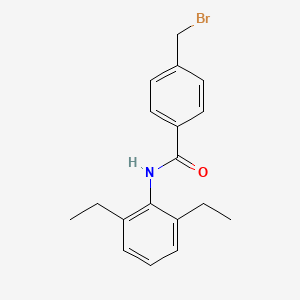
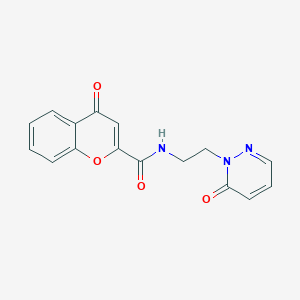
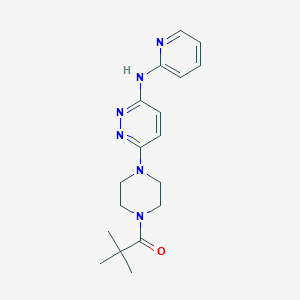
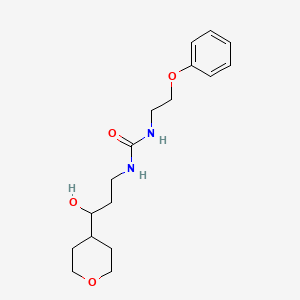
![(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2369564.png)
